2-(3-chloro-4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(3-CHLORO-4-ETHOXYPHENYL)-5-[(3-METHYLPHENYL)METHYL]-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CHLORO-4-ETHOXYPHENYL)-5-[(3-METHYLPHENYL)METHYL]-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE typically involves multi-step organic reactions. One common route includes the condensation of 3-chloro-4-ethoxyaniline with 3-methylbenzyl bromide under basic conditions to form an intermediate. This intermediate is then cyclized with hydrazine hydrate to form the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(3-CHLORO-4-ETHOXYPHENYL)-5-[(3-METHYLPHENYL)METHYL]-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrazines.
Scientific Research Applications
2-(3-CHLORO-4-ETHOXYPHENYL)-5-[(3-METHYLPHENYL)METHYL]-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-CHLORO-4-ETHOXYPHENYL)-5-[(3-METHYLPHENYL)METHYL]-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-CHLORO-3-METHOXYPHENYL)-N-(4-ETHOXYPHENYL)-2-PROPENAMIDE
- 3-(3-CHLORO-4-METHOXYPHENYL)-N-(2-ETHYLPHENYL)PROPANAMIDE
- 3-(2-CHLORO-3-METHOXYPHENYL)-N-(2-(4-METHOXYPHENYL)ETHYL)PROPANAMIDE
Uniqueness
2-(3-CHLORO-4-ETHOXYPHENYL)-5-[(3-METHYLPHENYL)METHYL]-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE is unique due to its specific structural features, such as the pyrazolo[1,5-a]pyrazine core and the presence of both chloro and ethoxy substituents
Properties
Molecular Formula |
C22H20ClN3O2 |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C22H20ClN3O2/c1-3-28-21-8-7-17(12-18(21)23)19-13-20-22(27)25(9-10-26(20)24-19)14-16-6-4-5-15(2)11-16/h4-13H,3,14H2,1-2H3 |
InChI Key |
KOHCJPLFRAEYKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC(=C4)C)Cl |
Origin of Product |
United States |
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